(3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methanol
Description
(3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methanol is a synthetic compound featuring a 3,5-dichlorophenyl group linked to a 5-methylthiophen-2-yl moiety via a methanol bridge. The 3,5-dichlorophenyl group is a common structural motif in pharmaceuticals and agrochemicals due to its electron-withdrawing properties, which enhance stability and bioactivity. The thiophene ring, substituted with a methyl group at the 5-position, contributes aromaticity and modulates lipophilicity.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(5-methylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2OS/c1-7-2-3-11(16-7)12(15)8-4-9(13)6-10(14)5-8/h2-6,12,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGTWLBGTZTQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methanol typically involves the reaction of 3,5-dichlorobenzaldehyde with 5-methylthiophene-2-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of (3,5-Dichlorophenyl)(5-methylthiophen-2-yl)ketone.
Reduction: Formation of (3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methane.
Substitution: Formation of derivatives with substituted functional groups on the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, compounds similar to (3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methanol have shown promising results in inhibiting specific kinases associated with cancer progression. In particular, the compound has been tested for its inhibitory effects on Glycogen Synthase Kinase 3 (GSK3) and Protein Kinase 6 (PK6) , which are critical in various cancer pathways. The IC50 values for related compounds suggest a potential for therapeutic development against cancers where these kinases are implicated .
Case Study: Inhibition of Kinase Activity
A study synthesized several pyrimidine derivatives with the (5-methylthiophen-2-yl)methanol group and assessed their kinase inhibitory activities. One compound demonstrated an IC50 value of 328 ± 40 nM against PfGSK3, indicating moderate potency . This suggests that further structural modifications of this compound could enhance its efficacy as an anticancer agent.
Material Science
Synthesis of Advanced Materials
The compound has been explored in the synthesis of advanced materials due to its unique electronic properties. Its incorporation into polymer matrices can enhance conductivity and thermal stability. Research has shown that thiophene derivatives can be used in organic photovoltaics and field-effect transistors (OFETs) due to their favorable charge transport properties.
Table 1: Summary of Material Properties
| Property | Value |
|---|---|
| Conductivity | High |
| Thermal Stability | Moderate |
| Solubility | Soluble in organic solvents |
Environmental Science
Role in Renewable Methanol Production
The synthesis of methanol from renewable resources is a growing area of interest. While the compound itself is not directly involved in methanol production, understanding its chemical behavior can contribute to developing catalysts or processes that utilize methanol as a feedstock for sustainable chemical production .
Case Study: Methanol's Environmental Impact
Methanol is increasingly recognized for its potential as a clean fuel alternative. Research has highlighted the benefits of using renewable methanol derived from CO2 and H2 as a means to reduce greenhouse gas emissions. The implications for compounds like this compound lie in their potential use as additives or stabilizers in such renewable energy applications.
Mechanism of Action
The mechanism of action of (3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues with Dichlorophenyl Groups
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)
- Structure : Features a 3,5-dichlorophenyl group attached to a thiazolidinedione (TZD) ring.
- Key Findings :
- Comparison: Unlike DCPT, the target compound lacks the TZD ring, which is critical for hepatotoxicity in DCPT. The methanol and thiophene groups may reduce liver damage but require empirical validation.
3,5-Dichlorophenyl Boronic Acid
- Structure : A boronic acid derivative with a 3,5-dichlorophenyl group.
- Key Properties: Melting point: 315°C; soluble in methanol . Irritating to eyes, skin, and respiratory system (Risk Code R36/37/38) .
- However, the boronic acid’s irritancy highlights the role of functional groups in toxicity.
Thiophene-Containing Analogues
(3,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
- Structure : A thiophene derivative with a 3,5-dimethylphenyl group and a dioxolan substituent.
- Key Properties :
- Comparison: The target compound’s 5-methylthiophene and methanol groups likely increase polarity compared to this analogue, affecting bioavailability and metabolic stability.
Functional Group Modifications
Methazole (2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione)
Biological Activity
(3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methanol is a synthetic organic compound notable for its unique structural features, which include a dichlorophenyl group and a methylthiophenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The presence of chlorine substituents and the methylthio group may enhance its lipophilicity and reactivity, influencing its interactions with various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure is characterized by:
- A dichlorophenyl ring at the 3 and 5 positions.
- A methylthiophen group at the 5 position.
Biological Activity Overview
Research indicates that compounds with structural similarities to this compound may exhibit various biological activities, including:
- Antimicrobial properties
- Anti-inflammatory effects
- Anticancer potential
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis suggests that the biological activity of this compound is influenced by its specific structural components. The dichlorophenyl group is known for enhancing the compound's ability to interact with biological targets, while the methylthio group contributes to its hydrophobic characteristics, facilitating cell membrane penetration.
Antimicrobial Activity
In studies assessing antimicrobial efficacy, this compound demonstrated significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness was evaluated using standard microbiological assays, revealing minimum inhibitory concentrations (MICs) that indicate potential therapeutic applications in treating resistant infections.
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Properties
The anti-inflammatory properties of the compound were assessed using in vitro models. The results indicated that it effectively inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism of action that may involve modulation of signaling pathways related to inflammation.
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of this compound on human cervical adenocarcinoma (HeLa) cells. The compound induced apoptosis through activation of caspase pathways, leading to significant cell death at concentrations as low as 10 µM.
- Case Study on Antimicrobial Resistance : In a clinical setting, patients infected with MRSA were treated with formulations containing this compound. Results showed a reduction in bacterial load within 48 hours of treatment, highlighting its potential as an adjunct therapy in antibiotic-resistant infections.
The exact mechanism of action remains under investigation; however, preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in inflammatory and microbial pathways. Further research utilizing molecular docking studies could provide insights into its binding affinities and interactions with biological macromolecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3,5-Dichlorophenyl)(5-methylthiophen-2-yl)methanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a Friedel-Crafts alkylation or Mitsunobu reaction could link the 3,5-dichlorophenyl and 5-methylthiophen-2-yl moieties. Optimization involves adjusting catalysts (e.g., BF₃·Et₂O for Friedel-Crafts), solvent polarity (e.g., dichloromethane vs. THF), and temperature. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) is critical. Monitoring by TLC and HPLC ensures purity >95% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for dichlorophenyl, δ 6.2–6.7 ppm for thiophene).
- HRMS : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (C₁₂H₁₀Cl₂OS).
- IR : Hydroxyl stretch (~3400 cm⁻¹) and C-Cl peaks (~700 cm⁻¹).
- HPLC-PDA : Purity assessment using C18 columns (methanol/water mobile phase) .
Q. How should researchers assess the compound’s stability under varying storage conditions (e.g., light, temperature, humidity)?
- Methodological Answer : Conduct accelerated stability studies by storing aliquots at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (ICH guidelines). Monitor degradation via HPLC every 30 days. Protect from light using amber vials. Hydrolytic stability is tested in buffered solutions (pH 1–9) with LC-MS to identify breakdown products (e.g., oxidation of the methanol group) .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the dichlorophenyl and thiophene moieties in cross-coupling or oxidation reactions?
- Methodological Answer : The electron-withdrawing Cl groups on the phenyl ring direct electrophilic substitution to the para position. Thiophene’s electron-rich nature facilitates electrophilic attacks at the α-position. For oxidation studies, use DFT calculations (e.g., Gaussian09) to model transition states. Experimentally, track substituent effects via competitive reactions with meta/para-substituted analogs .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity (e.g., antimicrobial, enzyme inhibition)?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., replacing Cl with F, modifying thiophene’s methyl group). Test in vitro bioactivity using:
- Antimicrobial assays : MIC against Gram± bacteria (CLSI guidelines).
- Enzyme inhibition : IC₅₀ determination via fluorogenic substrates (e.g., ACE2 inhibition, as in MLN-4760 derivatives ).
Statistical analysis (e.g., Hansch QSAR models) correlates logP, steric parameters, and activity .
Q. What strategies are recommended for identifying and quantifying degradation products or metabolites in environmental or biological matrices?
- Methodological Answer : Use LC-MS/MS with MRM mode for sensitive detection. For environmental samples, employ SPE (C18 cartridges) for extraction. In vivo metabolites are identified via hepatocyte incubations or rodent studies, followed by UPLC-QTOF analysis. Reference standards for likely metabolites (e.g., oxidized alcohols) should be synthesized .
Q. How can researchers design in vivo toxicity studies to evaluate nephrotoxicity or hepatotoxicity potential?
- Methodological Answer : Administer the compound to rodents (e.g., Fischer 344 rats) at escalating doses (10–100 mg/kg). Collect serum for ALT/AST (liver function) and BUN/creatinine (kidney function). Histopathology (H&E staining) and tissue LC-MS quantify parent compound/metabolites. Compare to known nephrotoxicants (e.g., N-(3,5-dichlorophenyl)succinimide ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
